![molecular formula C21H26N2O3S B5746064 1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746064.png)
1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone, commonly known as MSPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. MSPE is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of MSPE involves the inhibition of enzymes that are involved in the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, MSPE has been found to exhibit antioxidant properties, which can protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
MSPE has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has also been found to improve cognitive function and memory in animal models, making it a promising candidate for further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MSPE is its potential applications in drug discovery and development. Its inhibitory effects on enzymes involved in the breakdown of acetylcholine make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. However, one of the limitations of MSPE is its potential toxicity, which needs to be further investigated before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for the investigation of MSPE. One potential avenue of research is the development of MSPE-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further investigation is needed to determine the potential toxicity of MSPE and its effects on other physiological systems in the body.
Métodos De Síntesis
The synthesis of MSPE involves the reaction of mesitylsulfonyl chloride with piperazine in the presence of a base, followed by the addition of 4-bromoacetophenone. The resulting product is then purified through column chromatography to obtain pure MSPE. This synthesis method has been widely used in the laboratory setting and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
MSPE has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes MSPE a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-[4-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-13-16(2)21(17(3)14-15)27(25,26)23-11-9-22(10-12-23)20-7-5-19(6-8-20)18(4)24/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTPWNFOFFKAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)
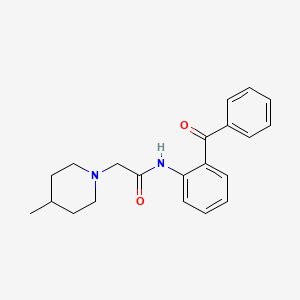
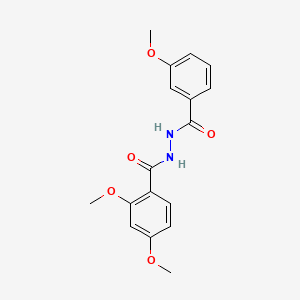
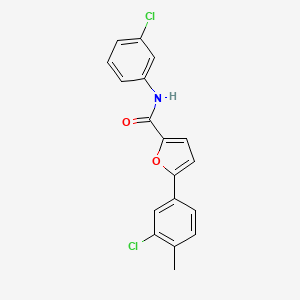
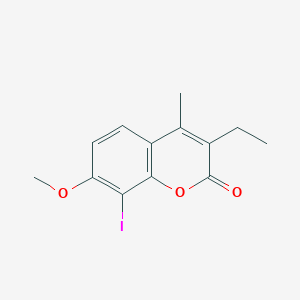
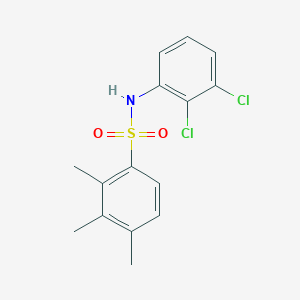
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)


![4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5746088.png)